molecular formula C10H15N3O3 B6183295 tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate CAS No. 2243824-65-7

tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate

Cat. No. B6183295
CAS RN: 2243824-65-7
M. Wt: 225.2
InChI Key:
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Description

Tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate, also known as TBDC, is a synthetic compound that has been widely studied in scientific research due to its unique structure and properties. It is a cyclic carbamate ester of tert-butyl alcohol and 1-(2-diazoacetyl)cyclopropane, and is used in a variety of applications including drug delivery, organic synthesis, and biochemistry.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate is not fully understood. However, it is believed to involve the formation of a diazoketone intermediate, which is then reacted with tert-butyl alcohol to form the desired tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate product. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, and is typically carried out at low temperatures and pressures.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate are not fully understood. However, it is believed that tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate can interact with proteins, enzymes, and other molecules in the body to produce a variety of effects. In particular, tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate has been shown to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of drugs and other molecules in the body. In addition, tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate has been shown to bind to certain proteins, which can affect the activity of the proteins and lead to changes in the activity of other molecules in the body.

Advantages and Limitations for Lab Experiments

The use of tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate in lab experiments has several advantages and limitations. One of the main advantages of tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate is its stability in a variety of reaction conditions, which makes it suitable for use in a variety of lab experiments. In addition, tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate has been shown to be an effective reagent for the formation of cyclic compounds, which makes it useful for a variety of organic synthesis reactions. However, tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate is also limited by its relatively low solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

The potential future directions for tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate are numerous. One potential direction is the development of new prodrugs based on tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate, which could be used to deliver drugs more effectively to target tissues. Another potential direction is the study of tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate's interaction with proteins and enzymes, which could lead to a better understanding of its biochemical and physiological effects. Finally, tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate could be used as a reagent in organic synthesis reactions to form a variety of cyclic compounds, which could be used in a variety of applications.

Synthesis Methods

The synthesis of tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate is a multi-step process that involves the reaction of tert-butyl alcohol with 1-(2-diazoacetyl)cyclopropane. The reaction begins with the formation of a diazoketone intermediate, which is then reacted with tert-butyl alcohol to form the desired tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate product. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, and is typically carried out at low temperatures and pressures. The reaction is typically complete within 1-2 hours, depending on the reactants and reaction conditions.

Scientific Research Applications

Tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate has been widely studied in scientific research due to its unique structure and properties. It has been used in a variety of applications, including drug delivery, organic synthesis, and biochemistry. In drug delivery, tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate has been used to form prodrugs, which are compounds that are inactive until they are metabolized by enzymes in the body. In organic synthesis, tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate has been used as a reagent to form cyclic compounds, as well as to form other compounds with cyclic structures. In biochemistry, tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate has been used to study the structure and function of proteins, as well as to study the effects of drugs on proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate involves the reaction of tert-butyl carbamate with 2-diazoacetyl cyclopropane in the presence of a catalyst.", "Starting Materials": [ "tert-butyl carbamate", "2-diazoacetyl cyclopropane", "catalyst" ], "Reaction": [ "Add tert-butyl carbamate to a reaction flask", "Add 2-diazoacetyl cyclopropane to the reaction flask", "Add catalyst to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Monitor the reaction progress using TLC", "Once the reaction is complete, isolate the product using standard purification techniques such as column chromatography or recrystallization" ] }

CAS RN

2243824-65-7

Product Name

tert-butyl N-[1-(2-diazoacetyl)cyclopropyl]carbamate

Molecular Formula

C10H15N3O3

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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